molecular formula C24H20FNO5 B12301263 N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine

N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine

Cat. No.: B12301263
M. Wt: 421.4 g/mol
InChI Key: NCQINFRLKGJNQT-UHFFFAOYSA-N
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Description

N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a hydroxyl group at the 5-position on the phenyl ring. It is commonly used in peptide synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Biological Studies: Used to study enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the structure and function of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-phenylalanine: Lacks the fluorine and hydroxyl groups.

    Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.

    N-Fmoc-2-fluoro-L-phenylalanine: Lacks the hydroxyl group

Uniqueness

N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is unique due to the presence of both fluorine and hydroxyl groups, which can significantly alter its chemical properties and reactivity compared to other phenylalanine derivatives. These modifications can enhance its utility in specific applications, such as peptide synthesis and pharmaceutical research .

Properties

Molecular Formula

C24H20FNO5

Molecular Weight

421.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29)

InChI Key

NCQINFRLKGJNQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O

Origin of Product

United States

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